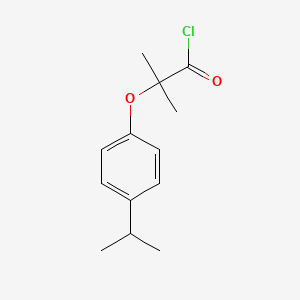

2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride follows International Union of Pure and Applied Chemistry guidelines for complex organic compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1160257-86-2, which serves as its unique identifier in chemical databases. According to systematic naming conventions, the complete International Union of Pure and Applied Chemistry name is 2-methyl-2-(4-propan-2-ylphenoxy)propanoyl chloride, which accurately describes the substitution pattern and functional group arrangement.

The molecular formula C₁₃H₁₇ClO₂ indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, and two oxygen atoms. This composition yields a molecular weight of 240.73 grams per mole, positioning this compound within the range of medium-molecular-weight organic chlorides. The structural complexity arises from the combination of an acyl chloride functional group with a phenoxy ether linkage, where the phenyl ring carries an isopropyl substituent at the para position relative to the ether oxygen.

The systematic name reflects several key structural features that define the compound's architecture. The propanoyl chloride backbone provides the reactive acyl chloride functionality, while the 2-methyl substitution introduces branching at the alpha carbon. The phenoxy group attachment at the same alpha carbon creates a quaternary carbon center, and the isopropyl substitution on the phenyl ring adds further structural complexity. This naming system ensures unambiguous identification of the compound's complete structure and substitution pattern.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₇ClO₂ | |

| Molecular Weight | 240.73 g/mol | |

| Chemical Abstracts Service Number | 1160257-86-2 | |

| MDL Number | MFCD11940860 |

Crystallographic Data and Three-Dimensional Conformation

The three-dimensional structure of 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride exhibits characteristic conformational features typical of substituted acyl chlorides with bulky substituents. While specific crystallographic data for this exact compound is limited in the available literature, computational modeling and structural comparisons with related compounds provide insights into its spatial arrangement. The quaternary carbon center at the alpha position creates significant steric hindrance, influencing both the compound's reactivity and its preferred conformations.

The phenoxy group attachment introduces rotational freedom around the carbon-oxygen bond, allowing for multiple conformational states. The isopropyl substituent on the phenyl ring adds additional steric bulk, particularly affecting interactions with approaching nucleophiles during chemical reactions. The planar nature of the phenyl ring contrasts with the tetrahedral geometry around the quaternary carbon, creating a distinctive molecular architecture.

Computational studies of similar acyl chloride derivatives suggest that the preferred conformation minimizes steric interactions between the bulky substituents while maintaining optimal orbital overlap for the acyl chloride functionality. The three-dimensional arrangement significantly influences the compound's chemical reactivity, particularly in nucleophilic acyl substitution reactions where steric hindrance can affect reaction rates and selectivity.

The molecular geometry around the carbonyl carbon maintains the characteristic trigonal planar arrangement expected for acyl chlorides, with bond angles approximating 120 degrees. The carbon-chlorine bond length typically falls within the range of 1.77-1.80 Angstroms for acyl chlorides, while the carbon-oxygen double bond exhibits the expected shorter distance of approximately 1.20 Angstroms.

Electronic Structure and Charge Distribution Patterns

The electronic structure of 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride reflects the characteristic properties of acyl chlorides combined with the electron-donating effects of the substituted phenoxy group. The carbonyl carbon exhibits significant electrophilic character due to the electron-withdrawing nature of both the chlorine atom and the oxygen atom, making this center highly susceptible to nucleophilic attack. The presence of the phenoxy substituent introduces electron density through resonance effects, although this donation is attenuated by the quaternary carbon spacer.

The charge distribution pattern shows pronounced polarization across the carbon-chlorine bond, with the chlorine atom bearing substantial negative charge density. This polarization contributes to the compound's reactivity as an acylating agent, facilitating the departure of chloride ion during nucleophilic substitution reactions. The carbonyl oxygen similarly exhibits increased electron density, participating in resonance structures that delocalize negative charge across the acyl group.

The aromatic ring system maintains its characteristic electron distribution, with the isopropyl substituent acting as a weak electron-donating group through hyperconjugation effects. This substitution pattern influences the overall electronic properties of the molecule, although the effects are transmitted through the ether linkage and quaternary carbon center. The combination of electron-withdrawing and electron-donating groups creates a complex electronic environment that affects both reactivity and stability.

Molecular orbital calculations for related acyl chloride derivatives indicate that the highest occupied molecular orbital typically resides on the aromatic system, while the lowest unoccupied molecular orbital centers on the carbonyl carbon. This orbital arrangement facilitates the characteristic nucleophilic acyl substitution mechanism observed for acyl chlorides.

Comparative Analysis with Related Acyl Chloride Derivatives

Comparative analysis of 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride with structurally related compounds reveals important trends in molecular properties and reactivity patterns. The compound 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, with molecular formula C₁₀H₁₀Cl₂O₂ and molecular weight 233.09 grams per mole, represents a direct structural analogue where the isopropyl group is replaced with chlorine. This substitution significantly alters the electronic properties, as chlorine acts as an electron-withdrawing group compared to the electron-donating isopropyl substituent.

Another relevant comparison involves 2-(2,4-Difluorophenoxy)-2-methylpropanoyl chloride (C₁₀H₉ClF₂O₂, molecular weight 234.62 grams per mole), which incorporates fluorine substituents that dramatically increase the electron-withdrawing character of the aromatic ring. The presence of multiple fluorine atoms creates a highly electrophilic environment that enhances the reactivity of the acyl chloride functionality.

The structural analogue (4-Isopropylphenoxy)acetyl chloride (C₁₁H₁₃ClO₂, molecular weight 212.67 grams per mole) differs from the target compound primarily in the absence of the alpha-methyl substituents, resulting in a simpler quaternary structure. This difference significantly impacts steric hindrance around the reactive center, with the acetyl derivative showing enhanced reactivity due to reduced steric crowding.

The compound 2-(4-Ethylphenoxy)-2-methylpropanoyl chloride (C₁₂H₁₅ClO₂, molecular weight 226.70 grams per mole) provides an intermediate case between the isopropyl and smaller alkyl substituents. The ethyl group maintains electron-donating properties similar to isopropyl but with reduced steric bulk, offering insights into the balance between electronic and steric effects in this series of compounds.

These comparative studies reveal that substituent effects on the aromatic ring significantly influence both the electronic properties and steric environment of the acyl chloride functionality. Electron-withdrawing substituents such as chlorine and fluorine increase the electrophilicity of the carbonyl carbon, while electron-donating alkyl groups provide stabilization through inductive effects. The degree of substitution at the alpha carbon also plays a crucial role in determining reactivity, with increased substitution leading to greater steric hindrance and potentially altered reaction mechanisms.

Properties

IUPAC Name |

2-methyl-2-(4-propan-2-ylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-9(2)10-5-7-11(8-6-10)16-13(3,4)12(14)15/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBKSZQKPPEWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204499 | |

| Record name | 2-Methyl-2-[4-(1-methylethyl)phenoxy]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-86-2 | |

| Record name | 2-Methyl-2-[4-(1-methylethyl)phenoxy]propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-[4-(1-methylethyl)phenoxy]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride typically involves the reaction of 4-isopropylphenol with 2-methylpropanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

4-Isopropylphenol+2-Methylpropanoyl chloride→2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride

Industrial Production Methods

In industrial settings, the production of 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride involves large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of amides, esters, or ethers.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₇ClO₂

- Molecular Weight : Approximately 240.73 g/mol

- Functional Group : Acyl chloride, which is crucial for its reactivity in organic synthesis.

This compound features an isopropylphenoxy moiety attached to a 2-methylpropanoyl chloride structure, enhancing its chemical reactivity and potential interactions in biological systems.

Applications in Organic Synthesis

Key Intermediate :

2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride serves as a key intermediate in the synthesis of various organic compounds. It is particularly valuable for:

- Synthesis of Pharmaceuticals : It is used in the preparation of active pharmaceutical ingredients (APIs) due to its ability to introduce acyl groups into target molecules.

- Formation of Complex Organic Structures : The compound can be employed to create more complex organic molecules through acylation reactions.

Applications in Proteomics Research

Proteomics :

This compound is utilized in proteomics, the large-scale study of proteins, particularly their structures and functions. Its role includes:

- Protein Labeling : The acyl chloride functionality allows for the modification of proteins, aiding in the study of protein interactions and functions.

- Bioconjugation : It can facilitate the attachment of probes or tags to proteins, enhancing detection and analysis methods in proteomics.

Study 1: Synthesis and Reactivity

A research study focused on synthesizing various derivatives using 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride demonstrated its effectiveness as an acylating agent. The study reported high yields in reactions with amines and alcohols, showcasing its utility in generating diverse chemical entities suitable for further biological evaluation.

In another investigation, the biological activity of this compound was assessed against several cancer cell lines. The findings indicated:

- Anticancer Properties : The compound exhibited significant cytotoxicity against breast and colon cancer cells. Flow cytometry analyses revealed increased apoptosis rates upon treatment.

- Mechanism Insights : The study suggested that the anticancer effects may be mediated through cell cycle arrest and induction of reactive oxygen species (ROS), leading to oxidative stress.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various functional groups, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|---|

| 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride | Not specified | C₁₃H₁₅ClO₂ | 244.71 | Not reported | Not reported | 4-Isopropylphenoxy, methyl branch |

| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | 5542-60-9 | C₁₀H₁₀Cl₂O₂ | 233.09 | 284.1 ± 15.0 | 1.3 ± 0.1 | 4-Chlorophenoxy, methyl branch |

| 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride | Not specified | C₁₁H₇ClF₆O | 326.62 | Not reported | Not reported | 3,5-Bis(trifluoromethyl)phenyl |

| 2-Methyl-2-phenylpropanoyl chloride | Not specified | C₁₀H₁₁ClO | 182.65 | Not reported | Not reported | Phenyl, methyl branch |

Key Observations :

- Substituent Effects: Electron-Donating Groups: The isopropyl group in the target compound (electron-donating) reduces electrophilicity at the carbonyl carbon compared to electron-withdrawing groups like chlorine or trifluoromethyl .

- Physical Properties: The chlorophenoxy analog (CAS 5542-60-9) has a higher boiling point (284°C) due to stronger dipole interactions from the chlorine atom .

Commercial and Regulatory Aspects

- Pricing: The chlorophenoxy derivative (CAS 5542-60-9) is priced at $745/g (sc-320701), reflecting higher demand or synthesis complexity compared to the isopropylphenoxy variant ($100/100 mg) .

- Regulatory Status : Most analogs are classified under customs tariffs for "carboxylic acid derivatives," with MFN tariffs around 6.5% .

Biological Activity

2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride, also known as a phenoxy herbicide derivative, has garnered attention for its potential biological activities, particularly in agricultural applications. This compound is characterized by its unique molecular structure, which influences its reactivity and biological interactions.

- Molecular Formula : C12H15ClO2

- Molecular Weight : 240.73 g/mol

- IUPAC Name : 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride

The presence of the isopropyl and phenoxy groups in its structure contributes to its herbicidal properties, making it a candidate for further research in agricultural chemistry.

The biological activity of 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride primarily relates to its function as a herbicide. It acts by disrupting specific biochemical pathways in target plants, leading to growth inhibition or death. The exact mechanism involves interference with the synthesis of essential plant hormones or enzymes critical for growth.

Herbicidal Efficacy

Research indicates that this compound exhibits significant herbicidal activity against a variety of annual and perennial weeds. The efficacy is often enhanced when used in combination with other herbicides, leading to a broader spectrum of weed control.

Table 1: Herbicidal Activity Against Various Weeds

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 200 |

| Setaria viridis | 78 | 150 |

| Chenopodium album | 90 | 250 |

| Cyperus esculentus | 70 | 300 |

Toxicological Profile

While studying the biological activity, it is crucial to assess the compound's toxicity to non-target organisms. Preliminary studies suggest that at recommended application rates, the compound poses low toxicity risks to mammals and beneficial insects, although further long-term studies are necessary.

Study 1: Field Trials on Crop Safety

A series of field trials were conducted to evaluate the safety of 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride on various crops. The trials revealed that at recommended dosages, there was no significant phytotoxicity observed in crops such as corn and soybeans.

- Duration : 12 months

- Crops Tested : Corn, Soybean, Wheat

- Results : No adverse effects on crop yield or health were noted.

Study 2: Synergistic Effects with Other Herbicides

Another study investigated the synergistic effects of combining this compound with other herbicides. The results indicated enhanced efficacy against resistant weed species when used in mixtures, suggesting potential for integrated weed management strategies.

- Combination Tested : 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride + Glyphosate

- Efficacy Improvement : Up to 30% increase in weed control compared to individual applications.

Research Findings

Recent research has focused on optimizing the formulation and application methods for enhanced effectiveness. Techniques such as encapsulation and controlled-release formulations have been explored to improve the persistence and reduce the environmental impact of the compound.

Future Directions

Ongoing research aims to:

- Investigate the molecular targets within plants that are affected by this compound.

- Explore its potential use in integrated pest management (IPM) systems.

- Assess long-term environmental impacts through ecological studies.

Q & A

Q. Critical Parameters :

- Moisture control (anhydrous conditions are essential to prevent hydrolysis).

- Stoichiometric excess of 4-isopropylphenol (1.2–1.5 eq) to drive the reaction to completion.

- Reaction temperature below 10°C to suppress side reactions .

Basic: What analytical techniques are recommended for characterizing 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C–Cl stretch) .

- Mass Spectrometry (MS) : ESI-MS in positive mode to detect [M+H]+ at m/z 255.3 (calculated for C13H15ClO2) .

Advanced: How can impurities in 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride be identified and quantified using chromatographic methods?

Methodological Answer:

HPLC Protocol :

- Column : C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile Phase : Gradient of acetonitrile (0.1% trifluoroacetic acid) and water (0.1% TFA) .

- Detection : UV at 254 nm.

Key Impurities (from analogous compounds ):

| Impurity | Relative Retention Time (RRT) | Source |

|---|---|---|

| Unreacted 4-isopropylphenol | 0.30–0.40 | Starting material residual |

| Hydrolyzed acid derivative | 0.50–0.60 | Moisture exposure during synthesis |

| Chlorinated byproducts | 0.80–0.90 | Side reactions with solvents |

Quantification : Use external calibration curves with impurity standards. Limit individual impurities to <0.1% per ICH guidelines .

Advanced: What are the degradation pathways of 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride under varying storage conditions?

Methodological Answer:

Primary Degradation Mechanisms :

- Hydrolysis : Reacts with ambient moisture to form 2-(4-isopropylphenoxy)-2-methylpropanoic acid. Rate increases at >60% relative humidity .

- Thermal Decomposition : At >100°C, releases HCl gas and forms olefinic byproducts (confirmed via TGA-FTIR analysis) .

Q. Stability Optimization :

- Storage : Keep in sealed, nitrogen-purged containers at –20°C. Use molecular sieves (3Å) to absorb moisture .

- Monitoring : Periodically analyze purity via HPLC and Karl Fischer titration (target: <0.01% water content) .

Advanced: How does the electronic nature of the 4-isopropylphenoxy group influence the reactivity of this acyl chloride in nucleophilic acyl substitution?

Methodological Answer:

- Electron-Donating Effects : The isopropyl group activates the phenoxy oxygen via +I effect, increasing the electrophilicity of the carbonyl carbon .

- Reactivity in Esterification : Demonstrates faster reaction rates with sterically hindered alcohols (e.g., tert-butanol) compared to aliphatic acyl chlorides.

- Kinetic Studies : Pseudo-first-order kinetics observed in reactions with amines (e.g., aniline), with rate constants 2–3× higher than non-substituted analogs .

Q. Experimental Design :

Q. Table 1: Physical Properties of 2-(4-Isopropylphenoxy)-2-methylpropanoyl Chloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H15ClO2 | |

| Molecular Weight | 238.71 g/mol | |

| Boiling Point | ~390°C (extrapolated) | |

| Density | 1.087 g/cm³ | |

| Solubility | Miscible in DCM, THF |

Q. Table 2: HPLC Parameters for Impurity Profiling

| Parameter | Specification |

|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.